molecular formula C19H16BrN3O4S B7479235 3-[(4-bromophenyl)sulfamoyl]-4-methoxy-N-pyridin-3-ylbenzamide

3-[(4-bromophenyl)sulfamoyl]-4-methoxy-N-pyridin-3-ylbenzamide

Cat. No.: B7479235
M. Wt: 462.3 g/mol
InChI Key: OJLYEVIHYTYYGY-UHFFFAOYSA-N
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Description

3-[(4-bromophenyl)sulfamoyl]-4-methoxy-N-pyridin-3-ylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of bromophenyl, sulfamoyl, methoxy, and pyridinyl groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromophenyl)sulfamoyl]-4-methoxy-N-pyridin-3-ylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the selection of appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-bromophenyl)sulfamoyl]-4-methoxy-N-pyridin-3-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzamides.

Scientific Research Applications

3-[(4-bromophenyl)sulfamoyl]-4-methoxy-N-pyridin-3-ylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-[(4-bromophenyl)sulfamoyl]-4-methoxy-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s sulfamoyl group can form strong hydrogen bonds with target proteins, while the bromophenyl and pyridinyl groups contribute to its binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3-nitrobenzamide: Shares the bromophenyl group but differs in the presence of a nitro group instead of a sulfamoyl group.

    4-methoxy-N-pyridin-3-ylbenzamide: Similar structure but lacks the bromophenyl and sulfamoyl groups.

    3-[(4-chlorophenyl)sulfamoyl]-4-methoxy-N-pyridin-3-ylbenzamide: Similar structure with a chlorine atom instead of a bromine atom.

Uniqueness

3-[(4-bromophenyl)sulfamoyl]-4-methoxy-N-pyridin-3-ylbenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity in substitution reactions, while the sulfamoyl group contributes to its potential as a biochemical probe or therapeutic agent.

Properties

IUPAC Name

3-[(4-bromophenyl)sulfamoyl]-4-methoxy-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O4S/c1-27-17-9-4-13(19(24)22-16-3-2-10-21-12-16)11-18(17)28(25,26)23-15-7-5-14(20)6-8-15/h2-12,23H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLYEVIHYTYYGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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